molecular formula C23H30O7 B12305814 Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

Cat. No.: B12305814
M. Wt: 418.5 g/mol
InChI Key: WRVBJIVZZAJHJM-UHFFFAOYSA-N
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Description

Caesalpine B is a natural product derived from the plant species Caesalpinia minax. This compound belongs to the family of flavonoids, which are known for their diverse biological activities. Caesalpine B has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caesalpine B typically involves the extraction from natural sources such as Caesalpinia minax. The extraction process often employs solvents like methanol or ethanol to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and countercurrent chromatography are used to purify Caesalpine B .

Industrial Production Methods

Industrial production of Caesalpine B is still in its nascent stages. the use of biotechnological methods, including plant tissue culture and genetic engineering, is being explored to enhance the yield of this compound. These methods aim to provide a sustainable and efficient way to produce Caesalpine B on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Caesalpine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are typical reagents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Caesalpine B, which may exhibit different biological activities .

Scientific Research Applications

Caesalpine B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caesalpine B

Caesalpine B stands out due to its unique molecular structure, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

InChI

InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3

InChI Key

WRVBJIVZZAJHJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O

Origin of Product

United States

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